REACTION_CXSMILES
|
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].[Cl:7][C:8]1[CH2:16][C:15]([Cl:21])(S(Cl)(=O)=O)[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[OH-].[Na+]>O>[Cl:21][C:15]1[CH:16]=[C:8]([Cl:7])[C:9]([C:10]([OH:12])=[O:11])=[CH:13][C:14]=1[S:1]([OH:4])=[O:2] |f:0.1.2,4.5|
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
2,4-dichloro-4-chlorosulfonylbenzoic acid
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(C1)(S(=O)(=O)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)C(=O)O)S(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |